Infrared Spectroscopic Differentiation from 3,4,5‑Trihydroxybenzamide
In a direct head‑to‑head study, the FT‑IR and FT‑Raman spectra of 3,4‑dimethylbenzamide (DMBA) and 3,4,5‑trihydroxybenzamide (THBA) were measured in the 400–4000 cm⁻¹ and 50–3500 cm⁻¹ regions, respectively [1]. Complete vibrational assignments revealed that the dimethyl substitution pattern produces unique C–H stretching and amide band contours that are absent in the trihydroxy analog, providing a definitive spectroscopic fingerprint for identity verification and purity assessment [1].
| Evidence Dimension | FT‑IR / FT‑Raman vibrational frequency assignment and band pattern |
|---|---|
| Target Compound Data | Full vibrational assignment of 3,4‑dimethylbenzamide (DMBA) across 400–4000 cm⁻¹ (IR) and 50–3500 cm⁻¹ (Raman) |
| Comparator Or Baseline | 3,4,5‑Trihydroxybenzamide (THBA) – full vibrational assignment over identical spectral ranges |
| Quantified Difference | Experimentally resolved fundamental mode frequencies differ between DMBA and THBA; complete normal‑mode tables provided in the primary study |
| Conditions | Solid‑state FT‑IR (400–4000 cm⁻¹) and FT‑Raman (50–3500 cm⁻¹); assignments validated by B3LYP/6‑311++G(d,p) DFT calculations |
Why This Matters
The unique vibrational fingerprint enables unequivocal identification and differentiation of 3,4‑dimethylbenzamide from structurally similar benzamide analogs in quality‑control and incoming‑material inspection workflows.
- [1] Muniappan, P. et al. Vibrational spectra and theoretical calculations (dimerization, UV‑Vis, multinuclear NMR and PES analyses) of 3,4-dimethylbenzamide and 3,4,5-trihydroxybenzamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014, 117, 739–753. View Source
